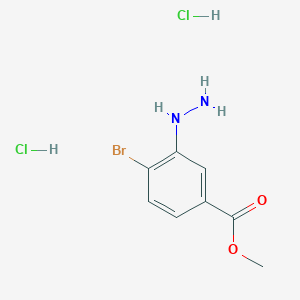
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is an intriguing organic compound that has garnered interest due to its unique structural characteristics and potential applications in various scientific fields. This compound belongs to a class of organic molecules that contain multiple aromatic rings, making it relevant for medicinal chemistry and synthetic biology research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves a multi-step organic reaction process:
Starting Materials: : The synthesis starts with the preparation of 3,4-dihydroisoquinoline and 2-pyrazine thiazole derivatives.
Condensation Reaction: : These two intermediates undergo a condensation reaction facilitated by an appropriate base (e.g., sodium hydroxide) under reflux conditions.
Purification: : The resulting crude product is purified using column chromatography to yield the desired compound with high purity.
Industrial Production Methods
For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and solvent recycling techniques to ensure an environmentally sustainable process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: : It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : It can undergo nucleophilic substitution reactions due to the presence of heteroatoms in its structure.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Ethanol, methanol, dichloromethane
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The oxidation of the compound may yield various oxygenated derivatives, while reduction can lead to the formation of fully or partially saturated products
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is employed as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel organic compounds.
Biology
In biological research, this compound might be utilized to study interactions with various biological macromolecules, such as enzymes and proteins, due to its potential binding affinity.
Medicine
The compound holds promise in medicinal chemistry for developing new therapeutic agents. Its structure may allow it to act as a scaffold for designing drugs with specific targets, such as enzymes, receptors, or ion channels.
Industry
Industrially, this compound can be used in the development of specialty chemicals or advanced materials, given its potential reactivity and stability.
Wirkmechanismus
The mechanism of action of (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone largely depends on its interaction with molecular targets. These may include:
Binding to Enzymes: : It may inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.
Receptor Modulation: : It can interact with cellular receptors, potentially acting as an agonist or antagonist, affecting signal transduction pathways.
Pathways: : The compound might influence specific biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds in structure and function include:
(3,4-Dihydroisoquinolin-2-yl)phenylmethanone: : Similar base structure but different substituents.
(2-(Pyrazin-2-yl)thiazol-4-yl)methanone derivatives: : These may vary in the attached functional groups, affecting their reactivity and applications.
Uniqueness
What sets (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone apart is its dual ring structure combining both 3,4-dihydroisoquinoline and 2-pyrazine thiazole motifs. This dual structure imparts unique reactivity patterns and binding affinities that can be exploited in various scientific and industrial applications.
That's a solid overview for you
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(21-8-5-12-3-1-2-4-13(12)10-21)15-11-23-16(20-15)14-9-18-6-7-19-14/h1-4,6-7,9,11H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCWRUXSNKMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2867673.png)
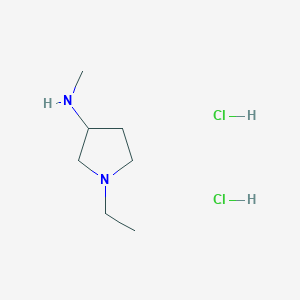
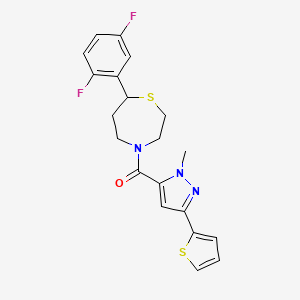
![N-(3-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2867677.png)
![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2867678.png)
![N-([2,2'-bifuran]-5-ylmethyl)pivalamide](/img/structure/B2867681.png)
![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)
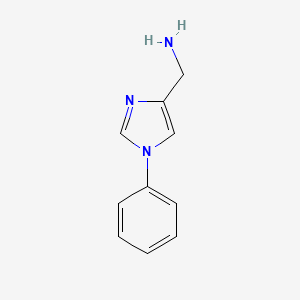
![N-(3,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2867688.png)
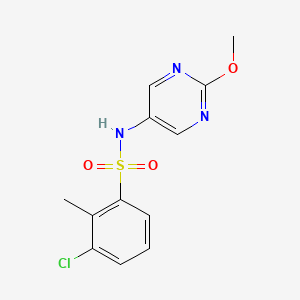
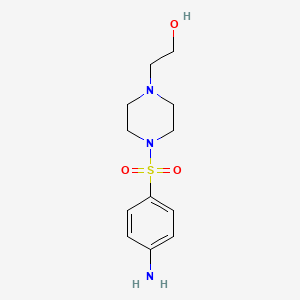
![2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2867691.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2867692.png)
